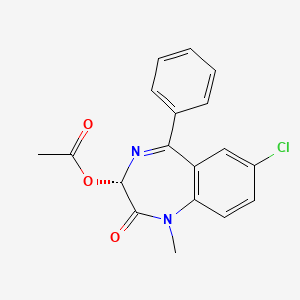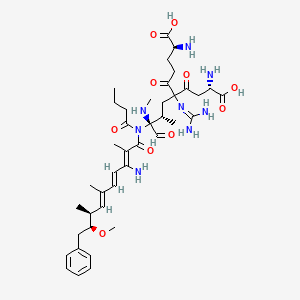
Propionanilide, 2'-chloro-3-(diethylamino)-5'-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionanilide, 2’-chloro-3-(diethylamino)-5’-ethyl- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a propionanilide core substituted with a chloro group at the 2’ position, a diethylamino group at the 3’ position, and an ethyl group at the 5’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 2’-chloro-3-(diethylamino)-5’-ethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated to form the propionanilide core.
Substitution: The chloro, diethylamino, and ethyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Propionanilide, 2’-chloro-3-(diethylamino)-5’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Propionanilide, 2’-chloro-3-(diethylamino)-5’-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of Propionanilide, 2’-chloro-3-(diethylamino)-5’-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Propionanilide: The parent compound without the chloro, diethylamino, and ethyl substitutions.
2-Chloroaniline: A simpler compound with only the chloro substitution.
Diethylaminopropionanilide: A related compound with the diethylamino group but lacking other substitutions.
Uniqueness
Propionanilide, 2’-chloro-3-(diethylamino)-5’-ethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
92724-89-5 |
|---|---|
分子式 |
C15H23ClN2O |
分子量 |
282.81 g/mol |
IUPAC名 |
N-(2-chloro-5-ethylphenyl)-3-(diethylamino)propanamide |
InChI |
InChI=1S/C15H23ClN2O/c1-4-12-7-8-13(16)14(11-12)17-15(19)9-10-18(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,19) |
InChIキー |
MLPBUKRGAJGHNT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)Cl)NC(=O)CCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


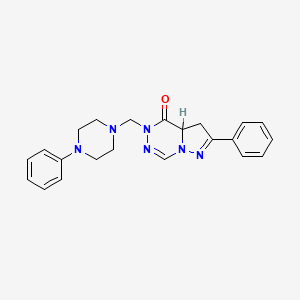
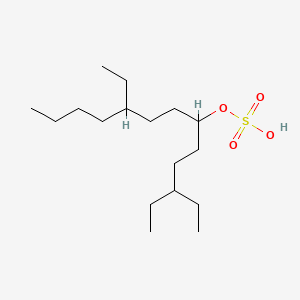
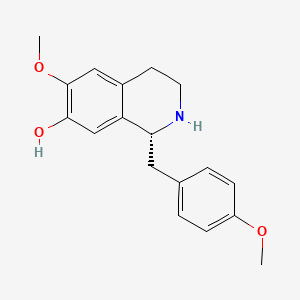

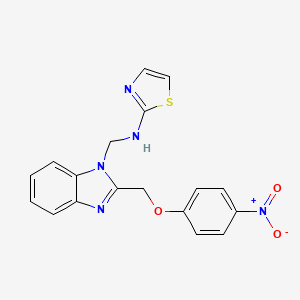
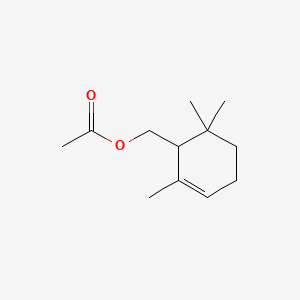
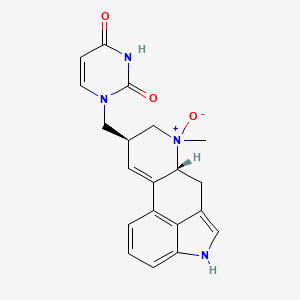
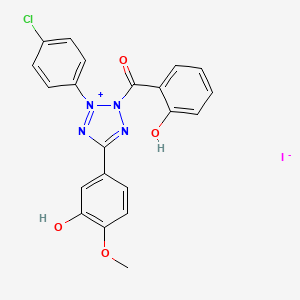
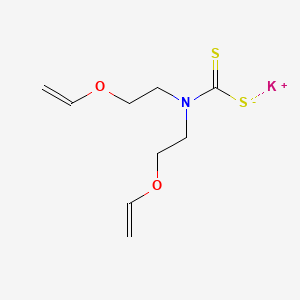

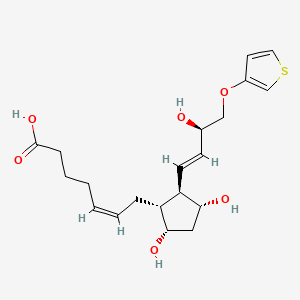
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
